CYP3A4 Inhibition: Moderate Potency Compared to Ketoconazole Standard
3-Hydroxy-4-methylquinolin-2(1H)-one inhibits human recombinant CYP3A4 with an IC50 of 7.9 µM [1]. This activity is significantly weaker than the potent standard inhibitor ketoconazole (IC50 ~0.1 µM), indicating a moderate interaction with this key drug-metabolizing enzyme [1]. This data point is crucial for predicting potential drug-drug interactions in lead optimization.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 7.9 µM |
| Comparator Or Baseline | Ketoconazole (standard CYP3A4 inhibitor) IC50 ~0.1 µM |
| Quantified Difference | Target compound is approximately 79-fold less potent |
| Conditions | Inhibition of human recombinant CYP3A4 co-expressed with human P450 reductase and b5 reductase, assessed as reduction in 7-hydroxyquinoline production |
Why This Matters
Quantifies the compound's potential to cause drug-drug interactions via CYP3A4, a key differentiator from highly potent CYP inhibitors that may present greater development challenges.
- [1] BindingDB. BDBM50532768: 3-Hydroxy-4-methylquinolin-2(1H)-one. BindingDB, 2021. View Source
